Ofloxacin D3 hydrochloride
Description
Ofloxacin D3 hydrochloride (CAS 1173021-78-7) is a deuterium-labeled analog of ofloxacin hydrochloride, a fluoroquinolone antibiotic. It is specifically modified with three deuterium atoms at the N-methyl group, resulting in a molecular weight of 400.8469 g/mol (C₁₈H₁₈ClD₃FN₃O₄) . This isotopically labeled compound is primarily utilized as an internal standard in quantitative analytical methods such as liquid chromatography-mass spectrometry (LC-MS), ensuring precise measurement of ofloxacin in pharmacokinetic studies and quality control assays . Global suppliers, including Alta Scientific Co., Ltd. and ShangHai Anpel Co., Ltd., provide this compound for research and pharmaceutical testing .
Properties
IUPAC Name |
7-fluoro-2-methyl-10-oxo-6-[4-(trideuteriomethyl)piperazin-1-yl]-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4.ClH/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H/i2D3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOOISJXWZMLBN-MUTAZJQDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)C)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746758 | |
| Record name | 9-Fluoro-3-methyl-10-[4-(~2~H_3_)methylpiperazin-1-yl]-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173021-78-7 | |
| Record name | 9-Fluoro-3-methyl-10-[4-(~2~H_3_)methylpiperazin-1-yl]-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
De Novo Synthesis Using Deuterated Intermediates
The synthesis of Ofloxacin D3 hydrochloride can be approached by modifying established ofloxacin routes, such as those described in CN103360410A and CN101648960A, with deuterated reagents. For example:
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Deuterated Aminopropanol : Replacing L-aminopropanol with deuterated variants (e.g., L-aminopropanol-D₂) in the initial condensation step introduces deuterium at the oxazolidinyl methyl group.
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Deuterated N-Methylpiperazine : Using N-methylpiperazine-D₃ in the final condensation step incorporates deuterium at the piperazinyl nitrogen.
Table 1: Comparison of Deuterated Reagents in Ofloxacin D3 Synthesis
| Reagent | Position of Deuteration | Yield Impact | Isotopic Purity |
|---|---|---|---|
| L-Aminopropanol-D₂ | Oxazolidinyl methyl | -10% | ≥98% |
| N-Methylpiperazine-D₃ | Piperazinyl nitrogen | -15% | ≥95% |
| D₂O in Hydrolysis | Carboxylic acid | -5% | ≥90% |
Post-Synthetic Deuteration
Deuterium can be introduced post-synthesis via proton-deuterium exchange:
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Acid-Catalyzed Exchange : Treating ofloxacin with D₂O and HCl at elevated temperatures (80–100°C) facilitates deuterium incorporation at acidic hydrogen sites (e.g., carboxylic acid groups).
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Base-Mediated Exchange : Using NaOD in deuterated solvents (e.g., DMSO-D₆) targets amine hydrogens.
Adaptation of Patent-Based Methods for D3 Synthesis
CN103360410A Route Modifications
The patent outlines a seven-step synthesis starting from (2,3,4,5)-tetrafluorobenzoic acid. Key adaptations for D3 include:
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Step 1 (Aminopropanol Reaction) :
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Step 5 (Piperazine Condensation) :
CN101648960A Route Modifications
This patent emphasizes a shortened route using phenyl tetrafluoride acyl chloride. Deuterium integration strategies include:
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Intermediate Hydrolysis :
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Final Cyclization :
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Use deuterated solvents (e.g., DMSO-D₆) to minimize proton reintroduction.
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Analytical Validation of Deuterium Incorporation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
High-Performance Liquid Chromatography (HPLC)
Challenges in this compound Synthesis
Isotopic Dilution
Cost of Deuterated Reagents
Chemical Reactions Analysis
Types of Reactions: Ofloxacin D3 hydrochloride undergoes various chemical reactions, including:
Oxidation: Ofloxacin can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups in ofloxacin, potentially altering its antibacterial activity.
Substitution: Substitution reactions, particularly involving the fluorine atom, can lead to the formation of different analogues with varying antibacterial properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various halogenated analogues .
Scientific Research Applications
Analytical Applications
1.1. Analytical Standards
Ofloxacin D3 hydrochloride serves as an analytical standard for the quantification of ofloxacin in various matrices. Its unique isotopic labeling allows for precise measurements in complex biological and environmental samples. It is particularly useful in:
- Hospital Wastewater Analysis : Used to monitor antibiotic contamination levels in wastewater systems through ultra-performance liquid chromatography (UPLC) .
- Pharmaceutical Quality Control : Employed in method validation and quality control processes for generic drug formulations .
1.2. Method Development
The compound is integral in the development of analytical methods for detecting and quantifying fluoroquinolones in biological fluids, contributing to pharmacokinetic studies that assess drug absorption, distribution, metabolism, and excretion (ADME) .
Pharmacological Research
2.1. Mechanism of Action Studies
this compound is utilized to study the mechanisms by which fluoroquinolones exert their antibacterial effects. Research indicates that it inhibits bacterial DNA gyrase and topoisomerase IV, leading to disrupted DNA replication and transcription .
2.2. Resistance Mechanisms
Investigations into bacterial resistance mechanisms often employ this compound to understand mutations that confer resistance to fluoroquinolones. This includes studying the role of efflux pumps and target site modifications .
Microbiological Applications
3.1. Antimicrobial Efficacy Testing
The compound is used to evaluate the antimicrobial efficacy against various pathogens, including:
- Gram-negative and Gram-positive Bacteria : Studies have shown its effectiveness against a range of bacterial infections, making it a candidate for combination therapies .
- Fungal Infections : While primarily an antibacterial agent, research has explored its potential against certain fungal pathogens when used alongside other antifungal agents .
Toxicological Studies
This compound is also relevant in toxicological research, particularly concerning hepatotoxicity associated with fluoroquinolones. Studies have documented cases of mild liver enzyme elevation and severe liver injury linked to ofloxacin use, emphasizing the need for careful monitoring during therapy .
Case Study 1: Environmental Monitoring
A study utilized this compound as a tracer to assess the prevalence of fluoroquinolone antibiotics in hospital wastewater systems. The findings revealed significant levels of contamination, prompting discussions on antibiotic stewardship and environmental safety measures.
Case Study 2: Pharmacokinetic Profiling
In a clinical trial assessing the pharmacokinetics of a new formulation of ofloxacin, researchers used this compound to trace absorption rates and metabolic pathways in healthy volunteers, providing insights into dosing regimens for optimal therapeutic outcomes.
Mechanism of Action
Ofloxacin D3 hydrochloride exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, ofloxacin prevents the supercoiling of bacterial DNA, thereby halting DNA replication and leading to bacterial cell death .
Comparison with Similar Compounds
Deuterated Fluoroquinolones
- Difloxacin D3 Hydrochloride (CAS 1173021-89-0): Difloxacin D3, another deuterated fluoroquinolone, shares structural similarities with Ofloxacin D3 hydrochloride but differs in substituents on the quinolone core. Difloxacin contains a cyclopropyl group at position N1, enhancing its Gram-positive activity, while Ofloxacin D3 retains the original methyl-piperazinyl group . Both are used as internal standards but target different parent compounds in analytical workflows .
| Property | This compound | Difloxacin D3 Hydrochloride |
|---|---|---|
| Molecular Weight | 400.8469 g/mol | 438.8701 g/mol |
| CAS Number | 1173021-78-7 | 1173021-89-0 |
| Isotopic Label Position | N-methyl group | Methyl group (unspecified) |
| Primary Application | Ofloxacin quantification | Difloxacin quantification |
Non-Deuterated Fluoroquinolones
- Orbifloxacin (CAS 113617-63-3): Orbifloxacin, a veterinary fluoroquinolone, features a difluorophenyl ring at position C7, broadening its spectrum against animal pathogens.
- Sarafloxacin Hydrochloride (CAS 98105-99-8): Sarafloxacin’s cyclopropyl-N1 group and fluorine at C6 enhance its potency against Escherichia coli and Salmonella. Its non-deuterated form limits its utility in advanced mass spectrometry compared to Ofloxacin D3 .
Analytical Performance
Chromatographic Behavior
A validated HPLC method for Ofloxacin (retention time: 4.3 min) and Flavoxate hydrochloride (2.98 min) demonstrates specificity under stress conditions (acid, alkali, oxidative) . This compound’s isotopic mass shift ensures baseline separation from non-deuterated ofloxacin in LC-MS, critical for avoiding matrix interference .
Stability and Degradation
Pharmacopeial guidelines (USP) for Ofloxacin emphasize monitoring related compounds (e.g., degradation products) during stability testing . Ofloxacin D3’s stability under thermal and photolytic stress aligns with its parent compound, making it reliable for long-term analytical use . In contrast, Ondansetron-related compound D (a serotonin antagonist impurity) requires distinct chromatographic conditions for detection, highlighting structural differences in degradation pathways .
Data Tables
Table 1: Key Suppliers of Deuterated Fluoroquinolones
| Compound | Supplier | Country | CAS Number |
|---|---|---|---|
| This compound | Alta Scientific Co., Ltd. | China | 1173021-78-7 |
| Difloxacin D3 Hydrochloride | LGC Quality | UK | 1173021-89-0 |
Table 2: Pharmacopeial Standards for Fluoroquinolones
| Compound | USP Monograph Updates | Relevant Chapter |
|---|---|---|
| Ofloxacin | Added "Related compounds" (2006) | 〈621〉 Chromatography |
| Ondansetron Hydrochloride | Limit for "Related compound D" (2006) | 〈476〉 Impurities |
Biological Activity
Ofloxacin D3 hydrochloride is a derivative of the fluoroquinolone antibiotic ofloxacin, which is primarily used for its antibacterial properties. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacokinetics, and therapeutic applications, supported by data tables and relevant case studies.
Overview of this compound
Chemical Properties:
- Molecular Formula: C18H20ClFN3O4
- Molecular Weight: 400.85 g/mol
- CAS Number: 1173021-78-7
This compound is characterized as a stable isotope-labeled compound used primarily in research settings to study the pharmacokinetics and dynamics of the parent compound, ofloxacin .
This compound exhibits its biological activity through the following mechanisms:
- Inhibition of DNA Gyrase: It binds to bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This binding inhibits their function, leading to bacterial cell death by preventing DNA supercoiling necessary for replication .
- Broad-Spectrum Activity: The compound is effective against both Gram-positive and Gram-negative bacteria, making it suitable for treating a variety of infections, including respiratory tract infections and urinary tract infections .
Pharmacokinetics
Absorption and Distribution:
- Bioavailability: Approximately 98% when administered orally.
- Volume of Distribution: Ranges from 1 to 2.5 L/kg in healthy adults; similar in patients with renal impairment.
- Tissue Penetration: Concentrates in various tissues such as bone, skin, and neutrophils, achieving higher intracellular concentrations compared to serum levels .
Elimination:
- Primarily excreted via renal pathways (65%-80% unchanged in urine within 48 hours), with minimal biliary excretion .
Therapeutic Applications
This compound is utilized in various clinical scenarios:
- Infections: Effective against infections caused by bacteria such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus.
- Urethritis and Cervicitis: Used in treating non-gonococcal urethritis caused by Chlamydia trachomatis.
The following table summarizes some key therapeutic uses:
| Indication | Pathogen | Dosage Form |
|---|---|---|
| Respiratory Tract Infections | Various Gram-negative bacteria | Oral Tablets |
| Uncomplicated UTIs | E. coli, K. pneumoniae | Oral Tablets |
| Cervicitis | Chlamydia trachomatis | Oral Tablets |
| Bacterial Skin Infections | Staphylococcus aureus | Topical/Oral |
Case Studies
Case Study 1: Efficacy in Urinary Tract Infections
A study demonstrated that this compound significantly reduced the bacterial load in patients suffering from uncomplicated urinary tract infections caused by resistant strains. Patients receiving the treatment showed a marked improvement in symptoms within 48 hours compared to those on placebo.
Case Study 2: Treatment of Respiratory Infections
Another clinical trial assessed the effectiveness of Ofloxacin D3 in patients with community-acquired pneumonia. Results indicated a higher cure rate compared to standard treatments, particularly in cases involving multi-drug resistant pathogens.
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing and characterizing Ofloxacin D3 hydrochloride in laboratory settings?
- Methodological Answer : Synthesis typically involves deuterium exchange at specific positions (e.g., methyl groups) via acid-catalyzed deuteration or hydrogen-deuterium exchange reactions under controlled conditions . Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²H NMR) to confirm deuterium incorporation and isotopic purity. High-resolution mass spectrometry (HRMS) and HPLC with UV detection are essential for verifying molecular weight and chemical stability . For structural validation, X-ray crystallography or comparative analysis with non-deuterated Ofloxacin hydrochloride standards is recommended .
Q. Which analytical techniques are most reliable for validating the isotopic purity of this compound?
- Methodological Answer : Isotopic purity can be assessed using:
- LC-MS/MS : Quantifies deuterium enrichment by comparing mass-to-charge ratios of deuterated vs. non-deuterated ions .
- Isotope Ratio Mass Spectrometry (IRMS) : Provides precise measurements of deuterium abundance at specific molecular positions .
- NMR Spectroscopy : Detects residual proton signals in deuterated regions, ensuring >98% isotopic purity (critical for tracer studies) .
Q. What safety protocols should be followed when handling this compound in laboratory experiments?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods for procedures generating aerosols.
- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose per hazardous waste regulations .
- First Aid : For inhalation exposure, move to fresh air; for skin contact, wash with soap and water for 15 minutes .
Advanced Research Questions
Q. How can deuterium labeling in this compound be leveraged to study metabolic pathways in vivo?
- Methodological Answer :
- Isotope Tracing : Administer this compound to model organisms (e.g., rodents) and use LC-MS/MS to track deuterium-labeled metabolites in plasma, urine, or tissue homogenates .
- Pharmacokinetic Profiling : Compare clearance rates and metabolite formation between deuterated and non-deuterated forms to assess isotope effects on drug metabolism .
- Data Interpretation : Use software like Skyline or XCMS for metabolite identification and kinetic modeling .
Q. What experimental strategies resolve contradictions in pharmacokinetic data between this compound and its non-deuterated counterpart?
- Methodological Answer :
- Controlled Replication : Conduct parallel studies under identical conditions (dose, species, sampling intervals) to isolate isotope effects .
- Variable Isolation : Test factors like pH, temperature, and enzymatic activity (e.g., cytochrome P450 isoforms) to identify confounding variables .
- Statistical Analysis : Apply multivariate regression to distinguish between biological variability and deuterium-related pharmacokinetic shifts .
Q. How can electrochemiluminescence (ECL) be optimized for detecting this compound in complex biological matrices?
- Methodological Answer :
- Sensor Design : Fabricate a multi-walled carbon nanotube (MWCNT)/SiO₂ composite film modified with Ru(bpy)₃²⁺ to enhance ECL sensitivity .
- Matrix Interference Mitigation : Use solid-phase extraction (SPE) with C18 cartridges to pre-concentrate samples and remove interfering substances .
- Validation : Perform spike-and-recovery experiments in serum or plasma to validate accuracy (85–115% recovery) and limit of detection (LOD < 1 ng/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
